Lumiracoxib is a chemically distinct, highly selective cyclooxygenase-2 (COX-2) inhibitor. [, , , , , , , , ] It belongs to the arylacetic acid class of COX-2 inhibitors. [] Lumiracoxib is recognized as a second-generation COX-2 inhibitor due to its high selectivity for COX-2 over COX-1. [] This selectivity makes it a valuable tool in scientific research to study the specific roles and pathways of COX-2 in various biological processes.
While the provided papers don't delve into the detailed synthetic procedures for Lumiracoxib, they highlight that it is structurally distinct from other COX-2 inhibitors due to its carboxylic acid group, making it weakly acidic. This structural feature likely influences its synthesis and contributes to its unique pharmacological properties.
Lumiracoxib undergoes extensive metabolism, primarily through oxidation and conjugation reactions. [] Oxidation occurs at the 5-methyl group and the dihaloaromatic ring, while glucuronidation of metabolites and, to a lesser extent, Lumiracoxib itself has been observed. [] Importantly, there's no evidence of cysteine, mercapturic acid, or glutathione conjugate formation, suggesting a lower likelihood of forming reactive metabolites through these pathways. []
Further investigation identified the formation of a reactive quinone imine intermediate during Lumiracoxib metabolism. [] This electrophilic species can form conjugates with N-acetylcysteine (NAC) and glutathione (GSH). [, , ] The formation of multiple GSH adducts, including mono-, di-, tri-, and tetra-GSH adducts, suggests a complex bioactivation process. []
Lumiracoxib exerts its effects through the potent and selective inhibition of the COX-2 enzyme. [, ] This enzyme plays a key role in the production of prostaglandins, which are mediators of inflammation and pain. [, ] By inhibiting COX-2, Lumiracoxib reduces the production of these inflammatory mediators, thus alleviating pain and inflammation.
Despite its relatively short plasma half-life, Lumiracoxib exhibits a longer duration of action in inflamed tissues. This suggests a unique distribution and retention profile, allowing it to effectively inhibit COX-2 at the site of inflammation. [, ]
Lumiracoxib is a weakly acidic compound due to the presence of a carboxylic acid group in its structure. [, ] It exhibits good oral bioavailability, reaching peak plasma concentrations within a few hours of oral administration. [, ] Despite a relatively short plasma elimination half-life (3-6 hours), Lumiracoxib shows a longer duration of action in inflamed tissues. [, ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2